Cas no 767-12-4 (Cyclohexanol,3,3-dimethyl-)

Cyclohexanol,3,3-dimethyl- structure
Cyclohexanol,3,3-dimethyl- structure
Cyclohexanol,3,3-dimethyl-
767-12-4
C8H16O
128.21204
MFCD00045491
570810
79105

Cyclohexanol,3,3-dimethyl- Properties

Names and Identifiers

    • Cyclohexanol,3,3-dimethyl-
    • 3,3-Dimethylcyclohexanol
    • 3,3-dimethylcyclohexan-1-ol
    • 767-12-4
    • EX-A3411
    • MFCD00045491
    • Z1198148603
    • 3,3-dimethyl-cyclohexanol
    • Cyclohexanol, 3,3-dimethyl-
    • EN300-248583
    • BS-49999
    • SCHEMBL27958
    • DTXSID50870770
    • F20634
    • 3,3-dimethyl cyclohexanol
    • AKOS006272345
    • DTXCID40818464
    • +Expand
    • MFCD00045491
    • DQBDGNSFXSCBJX-UHFFFAOYSA-N
    • InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3
    • CC1(C)CCCC(C1)O

Computed Properties

  • 128.12018
  • 1
  • 1
  • 0
  • 128.12
  • 9
  • 96.7
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.2
  • 20.2A^2

Experimental Properties

  • 20.23
  • 1.4606
  • 182.85°C
  • 11.5°C
  • 66.6℃
  • 0.9128

Cyclohexanol,3,3-dimethyl- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005W25-250mg
Cyclohexanol,3,3-dimethyl-
767-12-4 95%
250mg
$305.00 2024-04-21
A2B Chem LLC
AC74029-100mg
3,3-Dimethylcyclohexanol
767-12-4 95%
100mg
$196.00 2024-04-19
Aaron
AR005WAH-250mg
Cyclohexanol,3,3-dimethyl-
767-12-4 95%
250mg
$34.00
abcr
AB511551-250 mg
3,3-Dimethylcyclohexanol; .
767-12-4
250mg
€438.80 2023-06-14
Enamine
EN300-248583-0.05g
3,3-dimethylcyclohexan-1-ol
767-12-4 95%
0.05g
$100.0 2024-06-19
eNovation Chemicals LLC
Y1111420-1g
3,3-Dimethylcyclohexanol
767-12-4 95%
1g
$495 2022-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742295-5g
3,3-Dimethylcyclohexan-1-ol
767-12-4 98%
5g
¥3300.00 2024-07-28

Cyclohexanol,3,3-dimethyl- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ;  -35 °C
1.2 -35 °C
Reference
Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention
Serrano-Plana, Joan; Oloo, Williamson N.; Acosta-Rueda, Laura; Meier, Katlyn K.; Verdejo, Begona; et al, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile ,  Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source
Garcia-Bosch, Isaac; Codola, Zoel; Prat, Irene; Ribas, Xavi; Lloret-Fillol, Julio; et al, Chemistry - A European Journal, 2012, 18(42), 13269-13273

Cyclohexanol,3,3-dimethyl- Preparation Products

Cyclohexanol,3,3-dimethyl- Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:767-12-4)Cyclohexanol,3,3-dimethyl-
A1196527
99%/99%/99%/99%
5.0g/10.0g/25.0g/50.0g
256.0/435.0/957.0/1627.0